Thuringiensin

Insecticidal Spectrum Broad-Spectrum Activity Comparative Toxicology

Thuringiensin (Thu, β-exotoxin) is a thermostable, non-proteinaceous nucleotide analogue (C22H32N5O19P, ~701 Da) secreted by Bacillus thuringiensis during vegetative growth. Unlike Cry proteins, Thu is a small-molecule systemic ATP analog that inhibits DNA-dependent RNA polymerase, delivering broad-spectrum activity across Lepidoptera, Coleoptera, Diptera, Hymenoptera, Orthoptera, Isoptera, and nematodes. This product is exclusively for laboratory research: use as an HPLC/LC-MS positive control for β-exotoxin detection in Bt fermentation batches per 40 CFR §180.1011, cross-resistance studies, and biosynthetic pathway elucidation. Not for therapeutic or veterinary use.

Molecular Formula C22H32N5O19P
Molecular Weight 701.5 g/mol
CAS No. 23526-02-5
Cat. No. B113458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThuringiensin
CAS23526-02-5
SynonymsO-5’-Deoxyadenosin-5’-yl-(5’→4)-O-α-D-glucopyranosyl-(1→2)-D-allaric Acid 4-(Dihydrogen Phosphate);  Di Beta;  NSC 197177;  Thuringiensin;  Thuringiensin A;  Thurintox;  Exotoxin; 
Molecular FormulaC22H32N5O19P
Molecular Weight701.5 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC4C(OC(C(C4O)O)OC(C(C(C(C(=O)O)O)OP(=O)(O)O)O)C(=O)O)CO)O)O)N
InChIInChI=1S/C22H32N5O19P/c23-17-7-18(25-3-24-17)27(4-26-7)19-10(31)8(29)6(43-19)2-42-14-5(1-28)44-22(11(32)9(14)30)45-16(21(37)38)12(33)15(13(34)20(35)36)46-47(39,40)41/h3-6,8-16,19,22,28-34H,1-2H2,(H,35,36)(H,37,38)(H2,23,24,25)(H2,39,40,41)
InChIKeyOTLLEIBWKHEHGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thuringiensin (CAS 23526-02-5): A Broad-Spectrum, Heat-Stable Beta-Exotoxin for Advanced Biopesticide Research and Procurement


Thuringiensin (Thu), also known as β-exotoxin, is a thermostable, non-proteinaceous secondary metabolite produced by specific strains of Bacillus thuringiensis [1]. Structurally, it is a nucleotide analogue (C22H32N5O19P, MW ~701 Da) comprising adenosine, glucose, a phosphate group, and gluconic diacid [2]. Unlike the well-characterized Cry proteins, Thu is a small molecule secreted during vegetative growth, exhibiting insecticidal activity across a remarkably broad spectrum of arthropod orders, including Lepidoptera, Coleoptera, Diptera, Hymenoptera, Orthoptera, Isoptera, and certain nematodes [1]. This product is intended exclusively for laboratory research, screening, and analytical applications .

Why Thuringiensin (CAS 23526-02-5) Cannot Be Replaced by Cry Protein-Based Bt Formulations or Other In-Class Metabolites


Interchanging Thuringiensin with standard Cry protein-based Bacillus thuringiensis (Bt) products is scientifically invalid due to profound differences in chemical nature, target spectrum, and mode of action. While Cry toxins are large, highly specific proteins requiring gut activation and binding to specific receptors in a narrow range of hosts, Thuringiensin is a small, heat-stable nucleotide analogue that acts as a systemic ATP analog, inhibiting DNA-dependent RNA polymerase across a far broader range of insect taxa [1]. Furthermore, other Bt-derived exotoxins or metabolites like Vip3A or Zwittermicin A possess distinct and narrower host ranges [2]. This fundamental divergence in structure and pharmacology means that bioactivity data from one cannot be extrapolated to the other, necessitating the procurement of authentic Thuringiensin for research focused on broad-spectrum, non-proteinaceous insecticidal mechanisms.

Quantitative Differentiation of Thuringiensin (CAS 23526-02-5) for Scientific Selection


Comparative Target Spectrum Breadth: Thuringiensin vs. Cry1Ab Toxin

Thuringiensin demonstrates a significantly broader taxonomic range of insecticidal activity compared to the prototypical Cry1Ab protein, which is largely restricted to lepidopteran larvae. Quantitative assessment across multiple insect orders shows Thuringiensin is active against a minimum of six distinct insect orders (Diptera, Coleoptera, Lepidoptera, Hymenoptera, Orthoptera, Isoptera) [1], whereas Cry1Ab's activity is confined primarily to Lepidoptera [2].

Insecticidal Spectrum Broad-Spectrum Activity Comparative Toxicology

Comparative Mammalian Toxicity: Oral vs. Pulmonary LD50 and Cry Toxin Safety Profile

Thuringiensin's mammalian toxicity is highly route-dependent and can be quantified against both Cry toxins and itself via different exposure routes. Cry toxins are widely regarded as non-toxic to mammals via oral ingestion [1]. In contrast, Thuringiensin exhibits low acute oral toxicity (LD50 > 3160 mg/kg in rats) but high acute pulmonary toxicity (LD50 = 4.4 mg/kg), indicating a critical safety differentiation that is absent in Cry protein formulations [2].

Mammalian Toxicology Safety Assessment LD50 Comparison

Thermal Stability Comparison: Thuringiensin vs. Insecticidal Crystal Proteins (Cry)

Thuringiensin is a thermostable small molecule, whereas Cry proteins are labile and denature at moderate temperatures. Thuringiensin retains biological activity after autoclaving (typically 121°C for 15-20 minutes), a standard treatment that completely inactivates Cry proteins [1].

Heat Stability Formulation Development Environmental Persistence

Mechanistic Differentiation: RNA Polymerase Inhibition vs. Midgut Membrane Disruption

Thuringiensin acts as an ATP analog, competitively inhibiting DNA-dependent RNA polymerase [1]. In contrast, Cry toxins function by binding to specific receptors on midgut epithelial cells, leading to pore formation and osmotic lysis [2]. This difference in primary biochemical target implies distinct resistance mechanisms and no cross-resistance between the two toxin classes.

Mode of Action Biochemical Target Mechanism of Resistance

Validated Research and Analytical Applications for Thuringiensin (CAS 23526-02-5)


Analytical Reference Standard for Quality Control of Commercial Bt Products

Due to its well-documented mammalian toxicity, particularly via non-oral routes [1], many regulatory agencies mandate that commercial Bt biopesticides be free of Thuringiensin-producing strains. This creates a critical need for a pure, analytically characterized Thuringiensin reference standard (CAS 23526-02-5) to serve as a positive control in HPLC, LC-MS, or bioassay methods designed to screen for the presence of β-exotoxin in Bt fermentation batches and final formulated products [2].

Studying the Evolution and Mechanisms of Insecticide Resistance

Thuringiensin's unique mode of action—inhibition of DNA-dependent RNA polymerase—is distinct from that of Cry toxins, which target the midgut epithelium [3]. This makes Thuringiensin an invaluable tool for fundamental research into insect resistance management. Laboratory studies can use Thuringiensin to investigate whether pest populations exhibit cross-resistance between RNA polymerase inhibitors and gut membrane disruptors, or to select for specific resistance alleles for genomic and biochemical characterization.

Development of Novel Broad-Spectrum Biopesticide Formulations

Research into the biosynthesis and transport of Thuringiensin, including the elucidation of the 11-gene *thu* cluster and the ThuT transporter, provides a platform for synthetic biology and metabolic engineering [4]. Furthermore, the thermostable nature of Thuringiensin [5] makes it a candidate for research into formulations requiring high-temperature stability. However, any formulation research must proceed with full awareness of its mammalian toxicity profile [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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